N-methylquinolin-3-amine
Overview
Description
N-methylquinolin-3-amine is a compound that has been synthesized by replacing an amino hydrogen atom with a methyl group in 3-aminoquinoline . It has a molecular weight of 158.2 .
Synthesis Analysis
The synthesis of N-methylquinolin-3-amine involves the replacement of a hydrogen atom of the amino group of 3-aminoquinoline with a methyl group . This modification has been reported to affect the photophysical properties of the compound when studied in different solvents .Molecular Structure Analysis
The molecular structure of N-methylquinolin-3-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the methyl group in the compound is a result of synthetic modification .It is stored at room temperature and is available in powder form .
Scientific Research Applications
- NMeAQ can serve as a fluorescent probe due to its unique photophysics. In apolar solvents, it exists in non-planar configurations, where its amino group undergoes flip–flop motions. In polar and hydrogen bonding solvents, its photophysics are governed by intramolecular charge transfer (ICT). Researchers can exploit these properties to design well-behaved fluorescent probes for microenvironments .
- The presence of an amino group in NMeAQ allows for easy functionalization. This feature is valuable for enhancing substrate binding, which is crucial in sensing technologies. By modifying NMeAQ, researchers can explore its potential as a substrate-binding enhancer .
- Quinoline derivatives, including NMeAQ, have gained popularity in third-generation photovoltaic applications. These compounds exhibit specific properties relevant to photovoltaic cells, such as absorption spectra and energy levels. Researchers continue to investigate their potential for improving solar cell efficiency .
- Quinoline-based compounds have shown promise as antimicrobial agents. NMeAQ’s structural modifications may enhance its antimicrobial activity. Researchers can explore its effectiveness against various pathogens, potentially contributing to novel therapeutic strategies .
Fluorescent Probes and Sensors
Substrate Binding Enhancement
Third-Generation Photovoltaics
Antimicrobial Agents
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methylquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSALEAEBWQIDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinolin-3-amine | |
CAS RN |
343330-71-2 | |
Record name | N-methylquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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